molecular formula C15H14N4S B12128552 1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole

1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole

Katalognummer: B12128552
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: KLFODEIEQQUZAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole is a heterocyclic compound that features a tetraazole ring substituted with a phenyl group and a phenylethylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenylethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the tetraazole ring with a phenylethylthiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetraazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl and phenylethylthio groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, or other leaving groups can be used in the presence of bases or acids to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole depends on its specific application:

    Biological Systems: It may interact with enzymes or receptors, altering their activity. The phenylethylthio group can enhance lipophilicity, improving cell membrane permeability.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1,2,3,4-tetraazole: Lacks the phenylethylthio group, making it less lipophilic.

    5-(2-Phenylethylthio)-1,2,3,4-tetraazole: Lacks the phenyl group, which may affect its reactivity and applications.

    1-Phenyl-5-(methylthio)-1,2,3,4-tetraazole: Contains a methylthio group instead of a phenylethylthio group, altering its chemical properties.

Uniqueness

1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole is unique due to the presence of both the phenyl and phenylethylthio groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H14N4S

Molekulargewicht

282.4 g/mol

IUPAC-Name

1-phenyl-5-(2-phenylethylsulfanyl)tetrazole

InChI

InChI=1S/C15H14N4S/c1-3-7-13(8-4-1)11-12-20-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

KLFODEIEQQUZAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCSC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.